19-Epi-scholaricine

Description

Structure

2D Structure

3D Structure

Properties

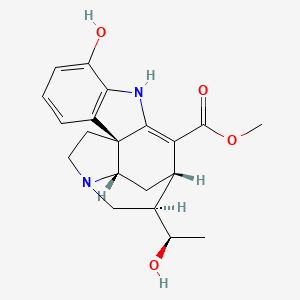

Molecular Formula |

C20H24N2O4 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1R)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11+,12-,15+,20-/m1/s1 |

InChI Key |

GNCUCBQZLQLSOF-XKEDNIFDSA-N |

Isomeric SMILES |

C[C@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

Canonical SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of 19-Epi-scholaricine from Alstonia scholaris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Epi-scholaricine, a prominent monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of key quantitative data. Furthermore, this document elucidates a potential mechanism of action involving the PI3K/Akt signaling pathway, offering insights for future drug development endeavors. The information is structured to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree, has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including respiratory diseases, fever, and gastrointestinal disorders.[1][2] The medicinal properties of this plant are largely attributed to its rich composition of alkaloids. Among these, this compound has been identified as one of the major bioactive constituents of the leaves, alongside other notable alkaloids such as scholaricine, picrinine, and vallesamine.[1][2] Recent studies have begun to uncover the pharmacological potential of this compound, including its role in modulating key cellular signaling pathways.

This guide aims to provide a detailed technical overview of the processes involved in the discovery and isolation of this compound, present its known quantitative and spectroscopic data, and visualize its purported biological signaling pathway.

Discovery and Isolation

The discovery of this compound is intrinsically linked to the broader phytochemical investigation of Alstonia scholaris. Its isolation involves a multi-step process beginning with the collection and preparation of the plant material, followed by extraction of the total alkaloids, and subsequent chromatographic separation and purification to yield the target compound.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation of this compound from the leaves of Alstonia scholaris.

Detailed Experimental Protocols

The following protocols are based on established methods for alkaloid isolation from Alstonia scholaris.[3]

Protocol 1: Plant Material Preparation

-

Collection: Fresh leaves of Alstonia scholaris are collected.

-

Drying: The leaves are thoroughly washed with distilled water and air-dried in the shade at room temperature for 7-10 days until they are brittle.

-

Grinding: The dried leaves are pulverized into a coarse powder using a mechanical grinder.

Protocol 2: Total Alkaloid Extraction

-

Maceration: 500 g of the powdered leaves are macerated in 1% aqueous hydrochloric acid (pH 2) overnight at room temperature.[3]

-

Filtration: The acidic extract is filtered through Whatman No. 1 filter paper to remove solid plant material.[3]

-

Basification: The filtrate is made alkaline by the gradual addition of 25% ammonium hydroxide solution until a pH of 9 is reached.[3]

-

Solvent Extraction: The alkaline solution is then repeatedly extracted with an equal volume of ethyl acetate in a separatory funnel. The organic layers are combined.

-

Concentration: The combined ethyl acetate fractions are concentrated under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.

Protocol 3: Purification of this compound

-

Column Chromatography: The crude alkaloid extract is subjected to silica gel column chromatography (60-120 mesh).

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate. A common starting mobile phase is Hexane:Ethyl acetate (14:6).[3]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using the same solvent system. Fractions with similar TLC profiles are pooled.

-

Further Purification: Fractions containing this compound are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound and the total alkaloid extract from Alstonia scholaris leaves.

| Parameter | Value | Reference |

| Total Alkaloid Yield | 0.4% (of dry plant material) | [3] |

| Relative Abundance of this compound | 5.26% (of total identified alkaloids) | |

| Molecular Formula | C₂₁H₂₆N₂O₄ | Inferred from Spectroscopic Data |

| Molecular Weight | 370.45 g/mol | Inferred from Spectroscopic Data |

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton (¹H) / Carbon (¹³C) | Chemical Shift (ppm) | Multiplicity / Type |

| Aromatic Protons | 6.5 - 7.5 | m |

| Methoxy Protons (-OCH₃) | ~3.8 | s |

| Ester Methyl Protons (-COOCH₃) | ~3.7 | s |

| Aliphatic Protons | 1.0 - 4.0 | m |

| Aromatic Carbons | 100 - 150 | |

| Carbonyl Carbon (Ester) | ~170 | |

| Methoxy Carbon (-OCH₃) | ~55 | |

| Ester Methyl Carbon (-COOCH₃) | ~52 | |

| Aliphatic Carbons | 20 - 70 |

4.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 371.1965, corresponding to the molecular formula C₂₁H₂₇N₂O₄⁺.

Biological Activity and Signaling Pathway

Preliminary studies suggest that this compound may possess therapeutic potential, particularly in the context of kidney disease. Research has indicated that it may exert its effects by modulating the PI3K/Akt signaling pathway.[4]

Proposed PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] In the context of certain kidney diseases, dysregulation of this pathway can contribute to pathogenesis. It has been proposed that this compound may help to ameliorate these conditions by inhibiting the PI3K/Akt pathway.

The following diagram illustrates the proposed mechanism of action of this compound on the PI3K/Akt signaling pathway in the context of congenital glomerular nephropathy.

Conclusion and Future Directions

This compound stands out as a significant bioactive alkaloid from Alstonia scholaris with potential therapeutic applications. This guide has provided a comprehensive overview of its discovery and isolation, along with available quantitative and spectroscopic data. The elucidation of its inhibitory effect on the PI3K/Akt signaling pathway opens new avenues for research into its use in treating diseases characterized by the overactivation of this pathway, such as certain types of cancer and kidney disease.

Future research should focus on optimizing the isolation protocol to improve the yield and purity of this compound. A complete and verified set of spectroscopic data (¹H-NMR, ¹³C-NMR, HRMS, etc.) should be published to serve as a standard reference. Furthermore, in-depth in vitro and in vivo studies are required to fully characterize its pharmacological and toxicological profiles and to validate its mechanism of action. Such efforts will be crucial for advancing this compound from a promising natural product to a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ISOLATION, CHARACTERIZATION, AND ANTIHYPERTENSIVE ACTIVITY ALKALOIDS EXTRACTED FROM THE LEAVES OF THE ALSTONIA SCHOLARIS PLANT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of PI3K/Akt signaling pathway in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

19-Epi-scholaricine: A Technical Guide to its Natural Source, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 19-Epi-scholaricine, a bioactive monoterpenoid indole alkaloid. The document details its natural source, plant origin, methods for its extraction and isolation, and its biosynthetic pathway. The information is curated for professionals in research, science, and drug development who are interested in the therapeutic potential of this natural compound.

Natural Source and Plant Origin

This compound is a naturally occurring alkaloid isolated from the leaves of Alstonia scholaris (L.) R. Br., a large evergreen tree belonging to the Apocynaceae family.[1] Commonly known as the "Devil's Tree" or "Saptaparni," this plant is native to the Indian subcontinent and Southeast Asia.[1] The leaves of Alstonia scholaris are a rich source of various indole alkaloids, which have been traditionally used in medicine to treat a range of ailments, including respiratory diseases.[2][3]

Quantitative Data

The concentration of this compound and related alkaloids can vary depending on geographical location, season, and the specific part of the plant. Research has focused on the leaves as the primary source for its isolation. The following table summarizes the available quantitative data regarding the extraction of alkaloids from Alstonia scholaris leaves.

| Plant Material | Extraction Method | Yield of Total Alkaloids | Reference |

| Powdered Leaves of Alstonia scholaris | Acid-base extraction | 0.4% (w/w) | [4][5] |

Note: The yield of pure this compound from the total alkaloid extract has not been explicitly reported in the reviewed literature and would be dependent on the efficiency of the subsequent purification steps.

Experimental Protocols

The isolation of this compound from the leaves of Alstonia scholaris involves a multi-step process encompassing extraction of the total alkaloid content followed by chromatographic purification.

Extraction of Total Alkaloids from Alstonia scholaris Leaves

This protocol is based on a standard acid-base extraction method for alkaloids.[4][5]

Materials:

-

Dried and powdered leaves of Alstonia scholaris

-

1% Hydrochloric acid (HCl)

-

25% Ammonium hydroxide (NH₄OH) solution

-

Organic solvent (e.g., chloroform or dichloromethane)

-

Whatman filter paper

-

Maceration vessel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Maceration: Macerate 500 g of powdered Alstonia scholaris leaves in 1% HCl (pH 2) at room temperature overnight. This step protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

-

Basification: Make the acidic mixture alkaline by adding 25% NH₄OH solution until a pH of 9 is reached. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction: Transfer the alkaline mixture to a separatory funnel and extract the alkaloids with a suitable organic solvent, such as chloroform or dichloromethane. Repeat the extraction process multiple times to ensure complete recovery of the alkaloids.

-

Filtration and Concentration: Combine the organic extracts and filter them through Whatman filter paper to remove any particulate matter. Concentrate the filtrate using a rotary evaporator to obtain the crude total alkaloid extract.

Purification of this compound

The purification of this compound from the crude alkaloid extract is typically achieved using column chromatography. While specific parameters can vary, the general procedure is as follows:

Materials:

-

Crude total alkaloid extract

-

Silica gel for column chromatography

-

A series of organic solvents of varying polarities (e.g., hexane, ethyl acetate, methanol)

-

Chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable slurry packing method.

-

Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate and then methanol).

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent.

-

Pooling and Isolation: Combine the fractions containing the compound of interest (this compound) based on the TLC analysis. Evaporate the solvent to obtain the purified compound. Further purification may be achieved by repeated chromatography or crystallization.

Structural Elucidation

The structure of this compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the detailed chemical structure and stereochemistry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Workflow for the isolation and characterization of this compound.

Biosynthetic Pathway

This compound belongs to the akuammiline class of monoterpenoid indole alkaloids. The biosynthesis of these alkaloids in Alstonia scholaris begins with the condensation of tryptamine and secologanin to form strictosidine, which then undergoes a series of enzymatic transformations to generate the complex akuammiline skeleton. The following diagram outlines the key steps in this biosynthetic pathway.

Caption: Biosynthetic pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Indole alkaloids from leaves of Alstonia scholaris (L.) R. Br. protect against emphysema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation of Alstonia scholaris: anti-tussive, anti-asthmatic and expectorant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ISOLATION, CHARACTERIZATION, AND ANTIHYPERTENSIVE ACTIVITY ALKALOIDS EXTRACTED FROM THE LEAVES OF THE ALSTONIA SCHOLARIS PLANT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 19-Epi-scholaricine: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is a monoterpenoid indole alkaloid isolated from the leaves and other parts of Alstonia scholaris, a tree commonly known as the "devil's tree" and widely used in traditional medicine systems across Asia.[1][2] This compound is an epimer of scholaricine, another major alkaloid from the same plant. Recent research has highlighted this compound as a significant bioactive component of Alstonia scholaris extracts, demonstrating potential therapeutic effects in chronic kidney disease.[3] This guide provides a comprehensive overview of its chemical structure, with a focus on its stereochemistry, alongside available quantitative data, experimental protocols for its isolation, and its proposed mechanism of action.

Chemical Structure and Stereochemistry

The chemical formula for this compound is C20H24N2O4. Its core structure is a complex pentacyclic indole alkaloid framework. The designation "19-Epi" indicates that its stereochemistry differs from that of scholaricine at the C-19 carbon atom.

A critical aspect of understanding the stereochemistry of this compound is the structural revision of its parent compound, scholaricine. A 2010 study by Tan et al. reinvestigated the stereochemical assignment of scholaricine using NMR and X-ray analyses and determined that the configuration at the C-20 position needed to be revised from the originally proposed structure.[4]

Key Stereochemical Features:

-

Epimeric Center (C-19): this compound possesses the opposite stereoconfiguration at the C-19 position compared to scholaricine.

-

Revised C-20 Configuration: The corrected stereochemistry at C-20 for scholaricine provides the accurate scaffold from which the stereochemistry of this compound is determined.

Below is a diagram illustrating the structural relationship and key stereochemical differences between scholaricine (with the revised C-20 configuration) and this compound.

Caption: Logical relationship between Scholaricine and its C-19 epimer.

(Note: Due to the complexity of the chemical structures, they are represented as placeholders in the diagram above. The key takeaway is the epimeric relationship at the C-19 position based on the revised C-20 stereocenter of the parent molecule.)

Quantitative Data

Table 1: Physicochemical and Chromatographic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C20H24N2O4 | [1] |

| Molecular Weight | 356.42 g/mol | [1] |

| HPLC-MS/MS Retention Time | 23.667 min | [2] |

A comprehensive study by Li et al. (2016) characterized 35 distinct alkaloids from an Alstonia scholaris leaf extract using Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/qTOF-MS).[5] This analysis provided high-accuracy mass spectral data for this compound and other related scholaricine-type alkaloids, confirming its molecular formula and aiding in its identification within complex mixtures.[5]

Experimental Protocols

Isolation of this compound from Alstonia scholaris Leaves

The following is a generalized protocol for the isolation of the total alkaloid fraction from Alstonia scholaris leaves, from which this compound can be further purified.

1. Extraction:

-

Powdered leaves of Alstonia scholaris (e.g., 500 g) are macerated with an acidic aqueous solution (e.g., 1% HCl) at room temperature, typically overnight.[6] This process protonates the alkaloids, rendering them soluble in the aqueous phase.

2. Basification and Liquid-Liquid Extraction:

-

The acidic extract is filtered to remove solid plant material.

-

The filtrate is then made alkaline by the addition of a base, such as 25% ammonium hydroxide (NH4OH) solution, to a pH of around 9.[6] This deprotonates the alkaloids, making them soluble in organic solvents.

-

The alkaline solution is then repeatedly extracted with an immiscible organic solvent, such as ethyl acetate or chloroform, to transfer the alkaloids from the aqueous phase to the organic phase.

3. Purification by Column Chromatography:

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure to yield the crude total alkaloid extract.

-

This crude extract is then subjected to column chromatography for separation. A common stationary phase is silica gel.

-

Elution is typically performed with a solvent system of increasing polarity, such as a gradient of hexane and ethyl acetate.[6] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound (identified by comparison with a reference standard) are combined and concentrated to yield the purified compound.

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathway

Recent pharmacological studies have identified this compound as a key bioactive constituent in the treatment of chronic glomerulonephritis (CGN).[3] It has been shown to exert protective effects against adriamycin-induced nephropathy in mouse models.[3]

The proposed mechanism of action involves the modulation of the PI3K-Akt signaling pathway . This pathway is crucial in regulating cellular processes like inflammation, oxidative stress, apoptosis, and autophagy, all of which are implicated in the pathology of chronic kidney disease.[3][7]

Specifically, this compound, along with the co-occurring alkaloid vallesamine, was found to regulate four key proteins within this pathway:[3]

-

HRAS (Harvey RAS): A GTPase involved in signal transduction.

-

CDK2 (Cyclin-dependent kinase 2): A key regulator of the cell cycle.

-

HSP90AA1 (Heat shock protein 90 alpha family class A member 1): A molecular chaperone involved in protein folding and stability.

-

KDR (Kinase insert domain receptor), also known as VEGFR2: A receptor tyrosine kinase crucial for angiogenesis.

The study demonstrated that this compound down-regulated the expression of HRAS, HSP90AA1, and KDR, while up-regulating the expression of CDK2.[3] This modulation of the PI3K-Akt pathway is believed to underlie its protective effect on glomerular podocytes.[3] Additionally, this compound was shown to inhibit the production of Reactive Oxygen Species (ROS) in a podocyte cell model.[3]

Caption: Proposed mechanism of this compound in the PI3K-Akt pathway.

References

- 1. The safety and tolerability of alkaloids from Alstonia scholaris leaves in healthy Chinese volunteers: a single-centre, randomized, double-blind, placebo-controlled phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kidneynews.org [kidneynews.org]

- 3. The role of PI3K/Akt signaling pathway in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strychnan and secoangustilobine A type alkaloids from Alstonia spatulata. Revision of the C-20 configuration of scholaricine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ISOLATION, CHARACTERIZATION, AND ANTIHYPERTENSIVE ACTIVITY ALKALOIDS EXTRACTED FROM THE LEAVES OF THE ALSTONIA SCHOLARIS PLANT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic Kidney Disease | The role of PI3K/Akt signaling pathway in chronic kidney disease | springermedicine.com [springermedicine.com]

19-Epi-scholaricine: A Technical Guide to Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is a naturally occurring indole alkaloid isolated from the leaves and bark of Alstonia scholaris, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the known physicochemical properties and stability of this compound, offering valuable information for researchers in natural product chemistry, pharmacology, and drug development. While extensive research has been conducted on the pharmacological activities of Alstonia scholaris extracts, detailed physicochemical and stability data for its individual constituents, such as this compound, are still emerging. This document summarizes the available data, provides detailed experimental protocols for further characterization, and explores its interaction with relevant signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 356.42 g/mol | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Methanol, Chloroform, and Dimethyl Sulfoxide (DMSO) at 10 mM. | [1][3] |

| pKa | Data not available |

Note: The lack of publicly available data for properties such as melting point, boiling point, and pKa highlights the need for further experimental characterization of this compound.

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that affects its shelf-life, formulation, and therapeutic efficacy. Currently, specific stability studies on this compound under various stress conditions (e.g., pH, temperature, light) are not extensively reported in the literature. However, general knowledge of indole alkaloid stability suggests that they can be susceptible to degradation.

General Stability Considerations for Indole Alkaloids:

-

pH: Stability can be pH-dependent, with potential for hydrolysis of ester groups or other pH-sensitive functionalities.

-

Oxidation: The indole nucleus and other functional groups may be susceptible to oxidation.

-

Light: Photodegradation can occur, leading to the formation of various degradation products.

A study on indole alkaloids from Rauvolfia verticillata indicated that they were generally stable in a chloroform extract over a 24-hour period.[4] However, comprehensive stability testing is required to establish the degradation profile and optimal storage conditions for this compound.

Experimental Protocols

To address the gaps in the existing data, the following sections provide detailed, generalized experimental protocols for determining the key physicochemical properties and stability of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is pure and dry. If necessary, purify by recrystallization or chromatography and dry under vacuum.

-

Grind the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 1-2 °C per minute when approaching the expected melting point. For an unknown compound, a preliminary rapid heating can be performed to determine an approximate range.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the time to reach equilibrium.

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

The solubility is reported in units such as mg/mL or mol/L.

Determination of pKa by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like an alkaloid, it represents the pH at which the compound is 50% ionized. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.

Apparatus:

-

pH meter with a calibrated electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Analytical balance

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if it has low aqueous solubility, and then dilute with water. The final concentration should be in the range of 1-10 mM.

-

Place the solution in the titration vessel and immerse the pH electrode and the tip of the burette.

-

Begin stirring the solution gently.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

HPLC-Based Stability Indicating Method

Principle: A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the intact API from its degradation products and any other potential interfering substances.

Workflow for Method Development and Stability Testing:

Caption: Workflow for developing and implementing a stability-indicating HPLC method.

Forced Degradation Studies (Specificity):

-

Prepare solutions of this compound in various stress conditions:

-

Acidic: 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

-

Basic: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative: 3-30% hydrogen peroxide at room temperature.

-

Thermal: Heat a solid sample or a solution at a high temperature (e.g., 80-100 °C).

-

Photolytic: Expose a solution to UV and visible light (e.g., in a photostability chamber).

-

-

Analyze the stressed samples by the developed HPLC method.

-

The method is considered specific if the degradation product peaks are well-resolved from the parent drug peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can confirm specificity.

Potential Signaling Pathway Involvement

Recent studies have highlighted the anti-inflammatory and anti-fibrotic properties of Alstonia scholaris alkaloids. This compound has been shown to downregulate the expression of collagen in models of pulmonary fibrosis. This suggests a potential interaction with key signaling pathways involved in fibrosis, such as the Transforming Growth Factor-β (TGF-β) pathway.

The TGF-β signaling pathway is a central regulator of cellular processes including proliferation, differentiation, and extracellular matrix (ECM) production. Its dysregulation is a hallmark of fibrotic diseases.

Canonical TGF-β Signaling Pathway:

Caption: Overview of the canonical TGF-β signaling pathway.

This compound may exert its anti-fibrotic effects by modulating one or more components of this pathway, potentially by:

-

Inhibiting the binding of TGF-β to its receptor.

-

Inhibiting the kinase activity of the receptor complex.

-

Preventing the phosphorylation or nuclear translocation of SMAD proteins.

Further research is needed to elucidate the precise molecular mechanism of action of this compound within this and other related signaling pathways.

Conclusion

This compound is an indole alkaloid with significant therapeutic potential, particularly in the context of inflammatory and fibrotic diseases. This technical guide has summarized the currently available physicochemical and stability information. While foundational data such as molecular formula and weight are established, there remain critical gaps in our understanding of its detailed properties, including melting point, pKa, and a comprehensive stability profile. The provided experimental protocols offer a roadmap for researchers to systematically characterize this promising natural product. Furthermore, the elucidation of its interaction with key signaling pathways, such as the TGF-β pathway, will be crucial for its future development as a therapeutic agent. Continued investigation into the properties and mechanisms of this compound will undoubtedly contribute to unlocking its full pharmacological potential.

References

Spectroscopic Analysis of 19-Epi-scholaricine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 19-Epi-scholaricine, an indole alkaloid isolated from the medicinal plant Alstonia scholaris. This document details the general methodologies for isolation and characterization, presents a representative summary of expected spectroscopic data, and illustrates the analytical workflow.

Introduction

This compound is a bioactive indole alkaloid that has garnered interest for its potential pharmacological activities. It is a stereoisomer of scholaricine, also found in Alstonia scholaris. The precise structural elucidation of such natural products is paramount for understanding their structure-activity relationships and for further drug development. This is achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

The isolation and spectroscopic analysis of this compound from Alstonia scholaris typically involves the following key steps.

Isolation of this compound

A general protocol for the isolation of indole alkaloids from the leaves of Alstonia scholaris, including this compound, is as follows:

-

Extraction: The dried and powdered leaves of Alstonia scholaris are extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The extraction is usually repeated multiple times to ensure a high yield.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The neutral and acidic compounds are removed by extraction with an organic solvent (e.g., ethyl acetate). The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, which are subsequently extracted with an organic solvent like dichloromethane or chloroform.

-

Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves:

-

Column Chromatography: Initial separation is often performed on a silica gel column using a gradient elution system of increasing polarity (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield pure this compound.

-

Spectroscopic Analysis

The purified this compound is then subjected to spectroscopic analysis for structural elucidation and confirmation.

-

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD). A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

1H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.

-

13C NMR and DEPT: To determine the chemical shifts of all carbon atoms and to differentiate between CH3, CH2, CH, and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the molecular skeleton.

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

Spectroscopic Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectroscopic data for this compound. Please note that this is a representative dataset based on the analysis of similar indole alkaloids, as a publicly available, comprehensive raw dataset for this compound could not be located.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1-NH | ~8.0 | br s | |

| 3 | ~4.0 | m | |

| 5α | ~2.8 | m | |

| 5β | ~2.5 | m | |

| 6α | ~2.2 | m | |

| 6β | ~1.9 | m | |

| 9 | ~7.5 | d | 7.8 |

| 10 | ~7.1 | t | 7.5 |

| 11 | ~7.2 | t | 7.6 |

| 12 | ~7.4 | d | 8.0 |

| 14α | ~2.0 | m | |

| 14β | ~1.8 | m | |

| 15 | ~3.5 | m | |

| 18 | ~1.2 | d | 6.5 |

| 19 | ~4.1 | q | 6.5 |

| 21α | ~3.2 | m | |

| 21β | ~2.9 | m | |

| OMe | ~3.8 | s |

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Position | δ (ppm) | DEPT |

| 2 | ~135.0 | C |

| 3 | ~55.0 | CH |

| 5 | ~52.0 | CH₂ |

| 6 | ~25.0 | CH₂ |

| 7 | ~110.0 | C |

| 8 | ~128.0 | C |

| 9 | ~120.0 | CH |

| 10 | ~122.0 | CH |

| 11 | ~125.0 | CH |

| 12 | ~112.0 | CH |

| 13 | ~145.0 | C |

| 14 | ~35.0 | CH₂ |

| 15 | ~45.0 | CH |

| 16 | ~170.0 | C |

| 18 | ~20.0 | CH₃ |

| 19 | ~70.0 | CH |

| 20 | ~130.0 | C |

| 21 | ~60.0 | CH₂ |

| OMe | ~53.0 | CH₃ |

Mass Spectrometry Data:

-

Molecular Formula: C₂₀H₂₄N₂O₄

-

Molecular Weight: 356.42 g/mol

-

HR-ESI-MS: Expected [M+H]⁺ ion at m/z 357.1758.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows in the analysis of this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

19-Epi-scholaricine: An In-Depth Technical Guide on its Ethnobotanical Background, History, and Scientific Profile

Introduction

19-Epi-scholaricine is a monoterpenoid indole alkaloid isolated from Alstonia scholaris, a tree with a rich history in traditional medicine across Asia and Africa. This technical guide provides a comprehensive overview of the ethnobotanical background of its source plant, the phytochemical context of the compound, and the available scientific data regarding its isolation, characterization, and biological activities within the broader context of the plant's alkaloid fraction. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Ethnobotanical Background and History of Alstonia scholaris

Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree, Saptaparni, or Blackboard Tree, has been a cornerstone of traditional medicine for centuries.[1] Its bark, leaves, and latex are utilized in various indigenous systems, including Ayurveda, Traditional Chinese Medicine, and Unani medicine, to treat a wide array of ailments.[2]

Traditionally, the bark and leaves of A. scholaris have been employed to treat conditions such as fever, malaria, skin diseases, digestive issues, respiratory ailments, and even some forms of cancer.[1][2] In Ayurvedic medicine, the bark is recognized for its bitter, astringent, and febrifuge properties.[3] Traditional Chinese Medicine utilizes the leaves for managing chronic respiratory diseases like bronchitis and asthma.[4] The plant's historical use against illnesses characterized by inflammation and pain provides a strong ethnobotanical basis for investigating its constituent compounds for anti-inflammatory and analgesic properties.

Phytochemical Context

Alstonia scholaris is renowned for its complex phytochemical profile, being particularly rich in monoterpenoid indole alkaloids.[2] To date, over 100 different alkaloids have been isolated from various parts of the plant.[5] Among these, scholaricine and its stereoisomers, including this compound, are significant constituents found primarily in the leaves and bark.[2][6]

This compound is often found alongside other major alkaloids such as picrinine, vallesamine, and scholaricine itself.[4][7] The co-occurrence of these structurally related alkaloids is a hallmark of the genus Alstonia and suggests a common biosynthetic pathway. The alkaloid fraction of A. scholaris leaves, which contains this compound, has been the subject of significant pharmacological investigation.[5][7]

Isolation and Characterization of this compound

While a specific, detailed protocol for the isolation of pure this compound is not extensively documented in publicly available literature, a general workflow for the extraction and fractionation of the total alkaloid content from Alstonia scholaris can be outlined. This process typically involves solvent extraction followed by acid-base partitioning and chromatographic separation.

The characterization of this compound relies on modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for its structural elucidation.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| LC-HRMS | Precursor Ion [M+H]⁺: m/z 357.1809 (C₂₀H₂₄N₂O₄)[4] |

| Diagnostic Product Ions: m/z 325.15 [M+H-CH₄O]⁺, m/z 307.14 [M+H-CH₄O-H₂O]⁺, m/z 253.10 [M+H-CH₄O-C₄H₈O]⁺, m/z 225.10 [M+H-CH₄O-C₄H₈O-CO]⁺, m/z 210.05 [M+H-CH₄O-C₄H₈O-C₂H₅N]⁺[4] | |

| NMR | ¹H and ¹³C NMR data have been used for its identification in mixtures and comparison with known analogues.[6] |

Biological Activity and Pharmacological Context

Currently, there is a notable absence of published studies detailing the specific biological activities of isolated, purified this compound. However, the total alkaloid (TA) fraction from the leaves of Alstonia scholaris, in which this compound is a known and significant component, has demonstrated a range of pharmacological effects.[4][8][9]

Anti-inflammatory and Analgesic Effects

The total alkaloid fraction of A. scholaris leaves has been shown to possess significant anti-inflammatory and peripherally acting analgesic properties.[7] In preclinical models, this fraction was found to inhibit inflammatory mediators such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[1][7] These enzymes are key players in the inflammatory cascade, and their inhibition is a common mechanism for anti-inflammatory drugs.

Cytotoxic Activity

The alkaloid fraction of A. scholaris has also been evaluated for its anticancer potential. In vitro studies have demonstrated its cytotoxic effects against a panel of human cancer cell lines.

| Cytotoxicity of Alstonia scholaris Alkaloid Fraction (ASERS) | |

| Human Cancer Cell Line | IC₅₀ (µg/mL) |

| HeLa (Cervical Cancer) | 5.53 |

| HepG2 (Liver Cancer) | 25 |

| HL60 (Leukemia) | 11.16 |

| KB (Oral Cancer) | 10 |

| MCF-7 (Breast Cancer) | 29.76 |

It is important to reiterate that these activities are attributed to the total alkaloid fraction, and the specific contribution of this compound to these effects has not yet been elucidated.

Potential Mechanisms of Action (Inferred)

Based on the observed activities of the total alkaloid fraction of A. scholaris, it can be hypothesized that the constituent alkaloids, including this compound, may exert their effects through the modulation of key signaling pathways involved in inflammation and cell survival.

The cytotoxic effects of the alkaloid fraction suggest a potential to induce apoptosis or inhibit cell proliferation in cancer cells. However, the precise molecular targets and signaling pathways involved remain to be investigated for the total extract and its individual components.

Conclusion and Future Directions

This compound is a structurally defined indole alkaloid with a rich ethnobotanical heritage derived from its source, Alstonia scholaris. While the plant and its total alkaloid extracts have a long history of traditional use and have been scientifically validated for their anti-inflammatory, analgesic, and cytotoxic properties, there is a significant gap in the scientific literature concerning the specific biological activities of isolated this compound.

Future research should focus on the isolation of this compound in sufficient quantities for comprehensive biological screening. Elucidating its specific pharmacological profile and mechanism of action will be crucial in determining its potential as a lead compound for the development of new therapeutics, particularly in the areas of inflammation and oncology. Such studies would build upon the rich traditional knowledge associated with Alstonia scholaris and potentially unlock the full therapeutic value of its individual alkaloid constituents.

References

- 1. Antineoplastic agents. 398. Isolation and structure elucidation of cephalostatins 18 and 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmaps.in [jmaps.in]

- 3. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 4. mdpi.com [mdpi.com]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

19-Epi-scholaricine: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Epi-scholaricine, a prominent indole alkaloid isolated from Alstonia scholaris, has emerged as a compound of significant interest in pharmacological research. Traditionally used in various ethnobotanical systems for a range of ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its therapeutic effects. This technical guide provides a detailed overview of the potential therapeutic targets and indications for this compound, with a particular focus on its role in chronic glomerulonephritis, inflammatory conditions, and respiratory diseases. We present available quantitative data, detailed experimental methodologies for key cited experiments, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Potential Therapeutic Indications

Chronic Glomerulonephritis

Recent studies have highlighted the potential of this compound in the management of chronic glomerulonephritis (CGN). In a key study, this compound, in combination with another major alkaloid, vallesamine, demonstrated a protective effect in a mouse model of adriamycin-induced nephropathy.[1] The total alkaloid fraction from A. scholaris, of which this compound is a major component, was found to significantly reduce urinary protein levels, serum urea nitrogen (BUN), and creatinine (CRE), while increasing serum albumin (ALB) and total protein (TP) levels in this model.[1]

Inflammatory Conditions and Analgesia

The alkaloid fraction of Alstonia scholaris, which includes this compound, has demonstrated significant anti-inflammatory and analgesic properties.[2] These effects are attributed to the inhibition of key inflammatory mediators, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[3] This suggests a potential therapeutic role for this compound in the treatment of various inflammatory disorders.

Respiratory Diseases

Alkaloids from A. scholaris, including this compound, have been investigated for their therapeutic potential in respiratory ailments.[4] The total alkaloid extract has shown promise in preclinical models of acute bronchitis, asthma, and emphysema.[5][6] The anti-inflammatory and potential immunomodulatory effects of these alkaloids likely contribute to their observed efficacy in respiratory conditions.

Potential Therapeutic Targets and Mechanism of Action

The primary elucidated mechanism of action for this compound centers on its modulation of the PI3K-Akt signaling pathway and its downstream targets in the context of renal protection.

PI3K-Akt Signaling Pathway

In a study on adriamycin-induced chronic glomerulonephritis, this compound, along with vallesamine, was found to exert its protective effects by regulating the PI3K-Akt pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. The modulation of this pathway by this compound suggests a broad therapeutic potential in diseases characterized by dysregulated cell signaling.

Downstream Targets in Chronic Glomerulonephritis

The protective effects of this compound in a CGN model were associated with the regulation of four key proteins downstream of the PI3K-Akt pathway:[1]

-

HRAS (Harvey Rat Sarcoma Viral Oncogene Homolog): A GTPase that plays a crucial role in cell signaling and proliferation. This compound was observed to down-regulate the expression of HRAS.[1]

-

CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle. The intervention with this compound led to an up-regulation of CDK2.[1]

-

HSP90AA1 (Heat Shock Protein 90 Alpha Family Class A Member 1): A molecular chaperone involved in the stability and function of numerous signaling proteins. This compound was found to down-regulate its expression.[1]

-

KDR (Kinase Insert Domain Receptor; also known as VEGFR2): A receptor tyrosine kinase that plays a pivotal role in angiogenesis. Its expression was down-regulated by this compound.[1]

Quantitative Data

While specific IC50 values for this compound are not yet widely published, the following table summarizes the available quantitative data from a key study on chronic glomerulonephritis.

| Compound | Concentration | Effect | Model System | Reference |

| This compound (in combination with Vallesamine) | 50 µM | Exerted a protective effect on Adriamycin-stimulated MPC5 cell injury. | Immortalized mouse glomerular podocyte (MPC5) cells | [1] |

| Total Alkaloids (TA) from A. scholaris | Not Specified | Dramatically reduced urinary protein, serum BUN, and CRE. Increased serum ALB and TP. | Adriamycin-induced CGN mice | [1] |

Experimental Protocols

Adriamycin-Induced Nephropathy Mouse Model

This in vivo model is utilized to study the pathogenesis of chronic glomerulonephritis and to evaluate the efficacy of potential therapeutic agents.

-

Animal Model: ICR mice are typically used.

-

Induction of Nephropathy: A single intravenous injection of adriamycin (ADR) is administered to induce the CGN model.

-

Treatment: Following ADR injection, mice are administered the test compounds (e.g., total alkaloids, this compound) continuously for a specified period (e.g., 28 or 42 days).

-

Pharmacological Evaluation: The effects of the treatment are assessed by monitoring serum and urine biochemical parameters (BUN, CRE, ALB, TP, urinary protein) and by histopathological examination of the kidneys.

Western Blotting for Protein Expression Analysis in Podocytes

This technique is used to quantify the expression levels of specific proteins in cell lysates.

-

Cell Culture: Immortalized mouse glomerular podocyte (MPC5) cells are cultured and may be stimulated with an injurious agent like adriamycin.[1]

-

Cell Lysis: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., HRAS, CDK2, HSP90AA1, KDR).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection and quantification.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is employed to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is isolated from cells or tissues (e.g., kidney tissue from the mouse model) using a suitable method (e.g., TRIzol reagent).

-

RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using spectrophotometry.

-

Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is then used as a template for PCR amplification with primers specific to the target genes (e.g., Hras, Cdk2, Hsp90aa1, Kdr). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated after normalization to a housekeeping gene (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathway of this compound in Chronic Glomerulonephritis

Caption: PI3K/Akt signaling pathway modulated by this compound in CGN.

Experimental Workflow for In Vivo and In Vitro Analysis

Caption: Workflow for evaluating this compound's effect on CGN.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential, particularly in the realm of chronic kidney disease. Its ability to modulate the PI3K-Akt signaling pathway and key downstream targets provides a strong foundation for its further development as a therapeutic agent. Additionally, its established anti-inflammatory properties warrant further investigation for a broader range of inflammatory conditions.

Future research should focus on:

-

Determining specific IC50 values of this compound for its identified molecular targets (HRAS, CDK2, HSP90AA1, KDR, COX-1, COX-2, 5-LOX).

-

Conducting detailed dose-response studies in relevant in vivo models to establish optimal therapeutic windows.

-

Investigating the pharmacokinetic and pharmacodynamic profiles of purified this compound.

-

Exploring the potential synergistic effects of this compound with other compounds, such as vallesamine.

-

Elucidating its mechanism of action in respiratory diseases.

The continued exploration of this compound holds considerable promise for the development of novel therapies for a range of debilitating diseases.

References

- 1. Pharmacological investigation of indole alkaloids from Alstonia scholaris against chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-microbial Effects In Vitro and In Vivo of Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological evaluation of Alstonia scholaris: anti-tussive, anti-asthmatic and expectorant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Pharmacological Activities and Potential Therapeutic Applications

An In-depth Technical Guide to 19-Epi-scholaricine: A Review of Existing Literature and Patents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prominent monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine across Asia and Africa.[1][2] This compound is a stereoisomer of scholaricine and is consistently identified as one of the four major bioactive alkaloids in the plant's leaf extract, alongside scholaricine, vallesamine, and picrinine.[3] The total alkaloid (TA) extract of Alstonia scholaris, of which this compound is a key component, has garnered significant scientific interest for its diverse pharmacological activities, particularly in the context of respiratory and inflammatory diseases.[2][3] This technical guide provides a comprehensive review of the existing scientific literature and patents related to this compound, focusing on its isolation, biological activities, and pharmacokinetic profile.

While studies on isolated this compound are limited, the pharmacological activities of the total alkaloid extract from Alstonia scholaris provide strong indications of its potential therapeutic applications. The collective evidence suggests that the synergistic action of the major alkaloids, including this compound, contributes to the observed effects.

Anti-inflammatory and Analgesic Effects: The total alkaloid fraction of Alstonia scholaris has demonstrated significant anti-inflammatory and analgesic properties in various in vivo and in vitro models.[4] The proposed mechanism for the anti-inflammatory action involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[4] This dual inhibition of COX and LOX pathways suggests a broad-spectrum anti-inflammatory potential.

Anti-tussive, Anti-asthmatic, and Expectorant Activities: The total alkaloid extract has been shown to possess anti-tussive, anti-asthmatic, and expectorant properties, supporting the traditional use of Alstonia scholaris in treating respiratory ailments.[2] Preclinical studies suggest that these effects may be mediated through the modulation of the β2-adrenergic receptor and inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which are crucial in regulating airway smooth muscle relaxation and inflammatory responses in the respiratory tract.[2]

Antimicrobial and Antiviral Activities: The total alkaloid extract from the leaves of Alstonia scholaris has been reported to exhibit antimicrobial and antiviral activities, inhibiting the replication of viruses such as herpes simplex virus type 1 (HSV-1), respiratory syncytial virus (RSV), and influenza A virus (H1N1) in vitro.[2]

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers after Oral Administration of Capsules of Alkaloids from Leaf of Alstonia scholaris (CALAS)

| Parameter | Value | Reference |

|---|---|---|

| Pharmacokinetic Profile | Linear | [3] |

| AUC Exposure Level Ranking | Vallesamine > Scholaricine > this compound > Picrinine |[3] |

Note: Specific numerical values for parameters like Cmax, Tmax, and AUC for this compound were not detailed in the available abstracts.

Experimental Protocols

A specific, detailed protocol for the isolation of pure this compound is not explicitly detailed in the reviewed literature. However, a general method for the extraction of the total alkaloid fraction from the leaves of Alstonia scholaris is described, which serves as the initial step for the subsequent purification of individual alkaloids.

General Protocol for Total Alkaloid Extraction from Alstonia scholaris Leaves:

-

Maceration: Powdered dried leaves of Alstonia scholaris (500 g) are macerated in a 1% hydrochloric acid solution (pH 2) overnight at room temperature.[1]

-

Alkalinization: The acidic mixture is then made alkaline by the addition of a 25% ammonium hydroxide solution to reach a pH of 9.[1]

-

Filtration: The resulting alkaline mixture is filtered using Whatman filter paper.[1]

-

Solvent Extraction: The filtrate is then subjected to sequential extraction with chloroform.[1]

-

Concentration: The chloroform extract is concentrated under reduced pressure to yield a dried residue containing the total alkaloids.[1]

-

Chromatographic Separation: The crude alkaloid residue is then subjected to column chromatography over silica gel. Elution is typically performed with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the different alkaloid fractions.[1] Further purification of these fractions would be necessary to isolate pure this compound.

Signaling Pathways

Direct evidence detailing the specific signaling pathways modulated by isolated this compound is currently lacking. However, studies on the total alkaloid extract of Alstonia scholaris suggest the involvement of the NF-κB and β2-adrenergic receptor signaling pathways in its anti-inflammatory and anti-asthmatic effects. It is plausible that this compound, as a major component, contributes to the modulation of these pathways.

The diagram below illustrates a hypothetical model of how the total alkaloids from Alstonia scholaris might exert their anti-inflammatory and bronchodilatory effects based on the available literature. It is important to note that this is a generalized representation and has not been specifically validated for this compound alone.

Patent Landscape

A thorough search of existing patent literature did not reveal any patents that specifically claim this compound as a novel compound or for a specific therapeutic use. The patent landscape surrounding Alstonia scholaris is generally broad, with some patents mentioning the plant's extract as part of a larger herbal composition for various health applications. For instance, a Chinese patent application (CN110035763A) lists Alstonia scholaris extract among many other plant extracts in a pharmaceutical composition for treating parasitic diseases.[4] Another patent (US20070254052A1) mentions Alstonia scholaris extract in the context of its antioxidizing action.[5] However, these patents do not focus on or isolate the effects of this compound. The lack of specific patents for this compound may indicate that its therapeutic potential as a standalone entity is still under-explored or that it is considered part of the broader, more complex traditional medicine framework.

Conclusion and Future Directions

This compound is a key bioactive alkaloid of Alstonia scholaris with a promising, yet largely uncharacterized, pharmacological profile. While the therapeutic effects of the total alkaloid extract are well-documented, there is a clear need for further research to delineate the specific contributions of this compound. Future research should focus on:

-

Development of a specific and efficient protocol for the isolation of high-purity this compound. This will be crucial for conducting detailed in vitro and in vivo studies.

-

Comprehensive evaluation of the biological activities of isolated this compound. This should include determining quantitative measures of activity (IC50, EC50) in various assays related to inflammation, respiratory function, and microbial activity.

-

Elucidation of the specific molecular mechanisms and signaling pathways. Molecular docking and other computational studies, followed by experimental validation, could help identify the direct molecular targets of this compound.

-

Exploration of the patentability of this compound and its derivatives. As more specific biological activities are uncovered, there may be opportunities for patent protection for novel therapeutic applications.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Traditional uses, chemical composition and pharmacological activities of <i>Alstonia</i> R. Br. (Apocynaceae): A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. plantsjournal.com [plantsjournal.com]

- 4. CN110035763A - For treating the composition and its method of parasitic disease - Google Patents [patents.google.com]

- 5. US20070254052A1 - Substances capable of potentiating laminin 5 productivity in epidermal cells and their use - Google Patents [patents.google.com]

19-Epi-scholaricine: A Preliminary Safety and Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is a prominent indole alkaloid isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine for respiratory ailments. As a major constituent of the total alkaloids extract, which is under investigation as a botanical drug, understanding the specific safety and toxicological profile of this compound is crucial for its potential development as a therapeutic agent. This document provides a comprehensive summary of the currently available preliminary safety and toxicological data on this compound, with a focus on acute toxicity, genotoxicity, and cytotoxicity. The information herein is intended to guide further non-clinical and clinical development.

Acute Oral Toxicity

The acute oral toxicity of this compound has been evaluated in mice. In a study comparing the acute toxicity of five major indole alkaloids from Alstonia scholaris, this compound demonstrated a significantly lower toxicity profile compared to its isomer, scholaricine.

Quantitative Acute Toxicity Data

| Compound | Species | Sex | Route of Administration | Parameter | Value | Observations |

| This compound | Mouse | M/F | Oral | MTD | 2.0 g/kg bw | No mortality or behavioral changes. Reduced activity observed, with recovery within 4 hours.[1] |

| Scholaricine | Mouse | M/F | Oral | MTD | < 0.75 g/kg bw | Reduced activity, shortness of breath, unsteady gait, tremors, convulsions, and death.[1] |

| Total Alkaloids (TA) | Mouse | M/F | Oral | LD₅₀ | 5.48 g/kg bw | Prone position, shortness of breath, wheezing, and convulsion at higher doses.[1][2][3] |

MTD: Maximum Tolerated Dose; LD₅₀: Median Lethal Dose

Experimental Protocol: Acute Oral Toxicity in Mice

The acute toxicity of this compound was determined as part of a larger study on the indole alkaloids from Alstonia scholaris leaves.[1]

-

Test Animals: Institute of Cancer Research (ICR) mice (18–20 g) were used. Animals were acclimatized for 7 days with free access to a standard diet and water. A 10-12 hour fasting period was implemented before administration.

-

Administration: this compound was administered orally to mice at a dose of 2.0 g/kg body weight.

-

Observation: The animals were observed continuously for the first 4 hours post-administration and then daily for a total of 14 days.

-

Parameters Assessed: Observations included changes in behavior, signs of toxicity (e.g., shortness of breath, unsteady gait, convulsions), and mortality.

-

Results: In the group administered this compound at 2.0 g/kg bw, no mortality or overt signs of toxicity were observed. A temporary reduction in activity was noted, with the animals returning to normal within 4 hours. This dose was consequently determined to be the Maximum Tolerated Dose (MTD).[1]

In Vitro Toxicology

Direct studies on the cytotoxicity and genotoxicity of isolated this compound are limited. The available data is primarily from studies on the total indole alkaloid extract of Alstonia scholaris (IAAS), where this compound is a major component.

Cytotoxicity

The cytotoxic potential of Alstonia scholaris extracts has been evaluated against various cell lines. The total alkaloid fraction has demonstrated anti-proliferative activity against human lung cancer A549 cells.

| Extract/Fraction | Cell Line | Parameter | Value |

| Total Alkaloids | A549 (Human Lung Carcinoma) | IC₅₀ | 14.4 µg/mL |

| Triterpenes | A549 (Human Lung Carcinoma) | IC₅₀ | 9.3 µg/mL |

| Chloroform Fraction (Bark) | HeLa (Human Cervical Cancer) | IC₅₀ | 125.06 µg/mL |

| Chloroform Fraction (Bark) | Vero (Normal Monkey Kidney) | IC₅₀ | 396.24 µg/mL |

IC₅₀: Half-maximal Inhibitory Concentration

It is important to note that these values represent the activity of a complex mixture and not of this compound alone.

Genotoxicity

The genotoxic potential of the total indole alkaloids extract from Alstonia scholaris (IAAS) has been assessed through a battery of standard assays.

| Assay | Test System | Metabolic Activation | Concentration/Dose | Result |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium & E. coli | With and without S9 | Up to 500 µ g/plate | Non-mutagenic[1][4] |

| In Vitro Mammalian Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With and without S9 | Up to 710 µg/mL | Non-clastogenic[1][4] |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | N/A | Up to 800 mg/kg bw (oral) | No increase in micronuclei[1][4] |

Experimental Protocol: Genotoxicity Assays

The genotoxicity of the Indole Alkaloids Extract from Alstonia scholaris (IAAS) was evaluated according to established guidelines.[4]

-

Ames Test: The assay was performed with Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2uvrA. The extract was tested at various concentrations up to 500 µ g/plate , both with and without metabolic activation using a rat liver S9 fraction.

-

Chromosomal Aberration Test: Chinese Hamster Lung (CHL) cells were exposed to the extract at concentrations up to 710 µg/mL, with and without S9 metabolic activation. Metaphase chromosomes were analyzed for structural aberrations.

-

Micronucleus Test: Mice were orally administered the extract at doses up to 800 mg/kg body weight. Bone marrow cells were collected at 24 and 48 hours post-administration and analyzed for the presence of micronucleated polychromatic erythrocytes.

Signaling Pathways

While the toxicological mechanisms of this compound are not well-defined, some research into its therapeutic effects provides insight into its potential biological targets. In a study on a mouse model of chronic glomerulonephritis, a combination of vallesamine and this compound was found to exert protective effects by modulating key proteins within the PI3K-Akt signaling pathway.

Below is a diagram representing the general workflow for evaluating the in vivo acute oral toxicity of a substance like this compound.

Caption: Workflow for an in vivo acute oral toxicity study.

The following diagram illustrates a simplified representation of the PI3K-Akt signaling pathway and highlights the proteins reportedly modulated by this compound in a therapeutic context.

Caption: PI3K-Akt pathway with targets modulated by this compound.

Conclusion

The preliminary toxicological data for this compound suggests a favorable acute safety profile, particularly when compared to its isomer, scholaricine. Its Maximum Tolerated Dose in mice is high (2.0 g/kg bw), indicating low acute toxicity via the oral route.[1] Furthermore, the total alkaloid extract, of which this compound is a major part, has been shown to be non-genotoxic in a standard battery of tests.[1][4]

However, there is a clear data gap regarding the in vitro cytotoxicity and genotoxicity of the isolated compound. Future studies should focus on determining the IC₅₀ values of pure this compound on various cancer and non-cancer cell lines and confirming its non-genotoxic status through dedicated assays. Additionally, further investigation into the specific molecular pathways modulated by this compound is warranted to better understand its mechanism of action and potential off-target effects. This will be essential for a comprehensive risk assessment and to support its continued development as a potential therapeutic agent.

References

- 1. Genotoxicity and Safety Pharmacology Studies of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Genotoxicity and Safety Pharmacology Studies of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

19-Epi-scholaricine: A Technical Guide to a Bioactive Indole Alkaloid

Executive Summary: 19-Epi-scholaricine is a prominent monoterpenoid indole alkaloid isolated from Alstonia scholaris. As a stereoisomer of scholaricine, it is a key member of a group of bioactive compounds found within the plant, which also includes scholaricine, vallesamine, and picrinine. The total alkaloid extract from the leaves of A. scholaris, designated CALAS, has demonstrated significant therapeutic potential in preclinical and clinical studies for respiratory ailments, including airway inflammation, asthma, and cough. The therapeutic effects are attributed, in part, to the anti-inflammatory and immunomodulatory activities of its principal constituents. Mechanistic studies suggest that these alkaloids, including this compound, exert their effects through pathways involving the β2-adrenergic receptor (β2AR) and inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade. This guide provides an in-depth overview of this compound, its relationship to associated alkaloids, quantitative data on its prevalence, detailed experimental protocols for its isolation and functional analysis, and a visualization of its proposed mechanism of action.

Introduction to this compound and its Chemical Congeners

This compound (CAS No: 132923-06-9) is an indole alkaloid with the chemical formula C₂₀H₂₄N₂O₄ and a molecular weight of 356.42 g/mol .[1] It is structurally an epimer of scholaricine, differing in the stereochemistry at position 19. This compound is not typically studied in isolation but as one of the four major bioactive alkaloids found in the leaves of Alstonia scholaris, a large evergreen tree of the family Apocynaceae.[2][3] The other key related alkaloids are scholaricine, vallesamine, and picrinine.[4] The total alkaloid extract from the leaves has been developed into an investigational botanical drug, highlighting the collective pharmacological importance of these compounds.[2][4]

Quantitative Analysis in Source Material

While specific pharmacological potency values (e.g., IC₅₀) for pure this compound are not extensively documented in publicly available literature, its concentration within its natural source, Alstonia scholaris, has been quantified. A targeted analysis using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) provides key data on the distribution of this compound and its congeners in different parts of the plant.[5]

| Alkaloid | Plant Part | Concentration (μg/g) | Reference |

| This compound | Leaves | Data not specified | [5] |

| Bark | Data not specified | [5] | |